3',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide
Description
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl bromide derivative characterized by two chlorine atoms at the 3' and 5' positions, a difluoromethoxy group at the 4' position, and a bromoacetyl functional group. This compound serves as a versatile alkylating agent in organic synthesis, particularly in the construction of heterocyclic frameworks due to its electron-withdrawing substituents (Cl, OCF$2$H), which enhance electrophilicity at the carbonyl carbon . Its molecular formula is C$9$H$5$BrCl$2$F$2$O$2$, with a molecular weight of 333.94 g/mol .
Properties
IUPAC Name |
2-bromo-1-[3,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-7(15)4-1-5(11)8(6(12)2-4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBXLDDPVBOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide typically involves the bromination of a precursor compound, such as 3’,5’-Dichloro-4’-(difluoromethoxy)acetophenone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst or under UV light to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenacyl derivatives.
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis: The compound serves as a critical reagent in synthesizing more complex organic molecules, particularly those requiring halogenated aromatic structures.
- Reactivity Studies: It is used to study nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles such as amines or thiols.
Biology
- Biochemical Probes: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for probing enzyme active sites.
- Antimicrobial and Anticancer Activities: Preliminary studies suggest that this compound exhibits antimicrobial properties and may have potential anticancer effects through modulation of cellular pathways.
Medicine
- Drug Development: Explored for its therapeutic properties, particularly in developing new pharmaceutical agents targeting specific biological pathways. Its unique reactivity profile allows for modifications that can enhance bioactivity.
- Mechanism of Action Studies: Research indicates that it can interact with biological macromolecules, leading to covalent modifications that alter protein function and cellular signaling processes.
Industry
- Advanced Materials Development: Utilized in creating advanced materials and chemical intermediates for pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
- Chemical Intermediates: Acts as an intermediate in the production of specialty chemicals used in various industrial applications.
Case Studies and Research Findings
- Enzyme Inhibition Studies:
- Anticancer Activity Assessment:
- Material Science Applications:
Mechanism of Action
The mechanism by which 3’,5’-Dichloro-4’-(difluoromethoxy)phenacyl bromide exerts its effects involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in synthetic chemistry and biological labeling.
Comparison with Similar Compounds
2',5'-Dichloro-3'-(difluoromethoxy)phenacyl Bromide (CAS 1804516-84-4)
4-(Trifluoromethyl)phenacyl Bromide (CAS 383-53-9)
- Structure : Features a trifluoromethyl (CF$3$) group at the 4' position instead of OCF$2$H and Cl .
- Electronic Effects : CF$3$ is a stronger electron-withdrawing group than OCF$2$H, increasing the carbonyl's electrophilicity. This enhances reactivity in nucleophilic substitutions, as seen in higher yields for thiazolo[3,2-a]pyrimidine derivatives (e.g., 70–85% under microwave irradiation) .
4-Chlorophenacyl Bromide
Key Observations :
- Halogenation: Multi-halogenated phenacyl bromides (e.g., 3',5'-dichloro) exhibit enhanced stability and regioselectivity in cyclization reactions compared to mono-halogenated analogs .
- Microwave Assistance : Reactions involving phenacyl bromides with strong electron-withdrawing groups (e.g., CF$3$, OCF$2$H) show 20–30% yield improvements under microwave conditions versus conventional heating .
Biological Activity
Overview
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of chlorine and difluoromethoxy groups, contribute to its biological activity, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C9H6BrCl2F2O
- CAS Number : 1803717-66-9
- Molecular Weight : 305.01 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. It acts primarily as an electrophile, engaging nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that disrupt normal cellular functions, potentially resulting in cytotoxic effects against various pathogens and cancer cells .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against a range of bacterial strains. For instance:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that while the compound exhibits moderate antibacterial properties, its efficacy can vary significantly depending on the target organism .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound have demonstrated its potential against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver Cancer) | 12 |
| HT-29 (Colon Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
The compound exhibited significant cytotoxicity, indicating its potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phenacyl derivatives, including this compound. The results indicated that compounds with similar halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple halogenated phenacyl compounds, this compound demonstrated superior cytotoxicity against HepG2 cells, suggesting that the difluoromethoxy group may play a crucial role in enhancing its anticancer properties .
Q & A
Basic Research Questions
Q. How can the bromination efficiency of 3',5'-dichloro-4'-(difluoromethoxy)phenacyl bromide be optimized under varying solvent conditions?
- Methodological Answer : Bromination efficiency depends on solvent polarity and reaction temperature. For phenacyl bromide derivatives, Kröhnke's studies indicate that polar solvents (e.g., acetic acid) enhance bromine activation due to increased electrophilicity, while non-polar solvents (e.g., carbon disulfide) may reduce side reactions . Optimize stoichiometry by monitoring reaction progress via TLC or NMR, adjusting bromine equivalents (1.0–1.2 mol) in a controlled temperature range (0–25°C). Post-reaction, purify using recrystallization in ethanol or column chromatography with silica gel (hexane:ethyl acetate = 4:1) to isolate the product .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : This compound is a lachrymator and skin irritant. Use a fume hood with negative pressure, and wear nitrile gloves, goggles, and a lab coat. In case of exposure, rinse affected areas with copious water for 15 minutes. Store in airtight containers at 2–8°C, away from reducing agents or moisture, to prevent decomposition . Respiratory protection (EN 143-compliant masks) is mandatory if vapor concentrations exceed 1 ppm .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer : Characterize the compound using:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
- NMR : Confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.5–5.0 ppm for the difluoromethoxy group).
- Elemental Analysis : Match calculated vs. observed C, H, N, and halogen percentages within ±0.3% .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bromination yields in ether vs. acetic acid for this compound?
- Methodological Answer : In ether, bromine forms a less reactive charge-transfer complex, leading to slower kinetics but higher selectivity. In acetic acid, Br₂ is protonated to Br⁺, accelerating electrophilic substitution but increasing side reactions (e.g., di-bromination). Validate via kinetic studies (UV-Vis monitoring at 400–600 nm) and computational DFT analysis of transition states . Resolve contradictions by correlating solvent dielectric constants (ε) with reaction rates .
Q. How does the difluoromethoxy group influence the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The difluoromethoxy group (CF₂O−) is hydrolytically stable in acidic conditions (pH 2–6) but susceptible to nucleophilic attack in basic media (pH > 8). Conduct accelerated stability studies:
- Acidic : 0.1 M HCl, 40°C, 24 h. Monitor via LC-MS for degradation products (e.g., phenolic derivatives).
- Basic : 0.1 M NaOH, 40°C, 24 h. Detect fluoride ions via ion-selective electrodes to quantify hydrolysis .
Q. What strategies mitigate byproduct formation during coupling reactions with nucleophiles (e.g., amines)?
- Methodological Answer : Byproducts arise from over-alkylation or competing elimination. Mitigation strategies include:
- Temperature Control : Maintain ≤0°C to suppress elimination pathways.
- Protecting Groups : Use Boc or Fmoc for amines to limit undesired side reactions.
- Catalysis : Add KI (10 mol%) to enhance bromide displacement efficiency. Validate via GC-MS or MALDI-TOF for byproduct profiling .
Q. How can the compound’s reactivity in Suzuki-Miyaura cross-couplings be enhanced?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
